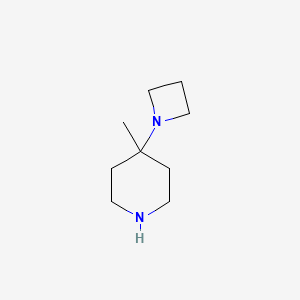

4-(Azetidin-1-yl)-4-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-4-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-9(11-7-2-8-11)3-5-10-6-4-9/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZNCZAFDBBLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282092 | |

| Record name | Piperidine, 4-(1-azetidinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089277-44-9 | |

| Record name | Piperidine, 4-(1-azetidinyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089277-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-(1-azetidinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(azetidin-1-yl)-4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for the Azetidinyl Methylpiperidine System and Analogues

Construction of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. researchgate.net Its synthesis is challenging due to inherent ring strain, but numerous methods have been developed to overcome this obstacle. mdpi.com These strategies range from classical cyclization reactions to modern catalytic approaches.

Cyclization Methodologies for Four-Membered Nitrogen Heterocycles

The most common approach to forming the azetidine ring is through intramolecular cyclization, which involves the formation of a carbon-nitrogen (C-N) bond. This is typically achieved via an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a γ-carbon. researchgate.net Suitable precursors for this reaction include 3-aminoalcohols and 1,3-haloamines. nih.gov

Alternative cyclization strategies have been extensively developed to improve efficiency and substrate scope. These include:

[2+2] Cycloadditions: The aza-Paterno-Büchi reaction, a photocycloaddition between imines and alkenes, can yield azetidines. google.commagtech.com.cn For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported as a viable route. google.com

Palladium-Catalyzed C-H Amination: Transition metal catalysis offers a modern approach. Palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides a direct method for synthesizing functionalized azetidines. google.comrsc.org This reaction often employs an oxidant to facilitate the key C-N bond-forming reductive elimination from a high-valent palladium intermediate. rsc.org

Ring Expansion and Contraction: Azetidines can be synthesized through the rearrangement of other heterocyclic systems. This includes the ring expansion of three-membered rings like aziridines or the contraction of five-membered heterocycles. magtech.com.cn

Aminolysis of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines serves as an effective method for constructing an azetidine ring that incorporates a hydroxyl group, providing a useful scaffold for further functionalization. researchgate.net Lanthanide catalysts, such as La(OTf)₃, have been shown to promote this regioselective cyclization. researchgate.netpsu.edu

Electrocyclization: A copper(I)-catalyzed cascade reaction involving a rsc.orgresearchgate.net-rearrangement and a 4π-electrocyclization of O-propargylic oximes can produce azetidine nitrones, which are versatile intermediates for further derivatization.

| Cyclization Methodology | Description | Key Features | Reference(s) |

| Intramolecular SN2 Reaction | Nitrogen nucleophile displaces a leaving group (e.g., halogen, mesylate) on a γ-carbon. | Classic, widely used method. | researchgate.net |

| [2+2] Photocycloaddition | Reaction between an imine and an alkene to form the four-membered ring. | Accesses diverse substitution patterns. | google.commagtech.com.cn |

| Pd-Catalyzed C-H Amination | Intramolecular C-N bond formation via activation of a C(sp³)–H bond. | High functional group tolerance. | google.comrsc.org |

| Ring Expansion/Contraction | Formation of azetidine from smaller (e.g., aziridine) or larger heterocycles. | Provides access from different starting materials. | magtech.com.cn |

| Intramolecular Aminolysis of Epoxides | Nucleophilic attack of an amine on an epoxide within the same molecule. | Yields hydroxyl-functionalized azetidines. | researchgate.netpsu.edu |

| 4π-Electrocyclization | Cascade reaction forming azetidine nitrone intermediates. | Access to unique azetidine derivatives. |

Stereocontrolled Approaches in Azetidine Synthesis

Control of stereochemistry is crucial in the synthesis of biologically active molecules. For azetidines, stereocontrol can be achieved by employing chiral starting materials, auxiliaries, or catalysts. Natural amino acids, for example, serve as a convenient chiral pool for the synthesis of chiral azetidin-3-ones, although this can limit the accessible configurations. wikipedia.org

A flexible and highly stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion, proceeding with high enantiomeric excess (>98% e.e.). wikipedia.org Another approach involves the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using chiral ruthenium or palladium complexes to furnish enantioenriched azetidine carboxylic acids. rsc.org

Functional Group Tolerance in Azetidine Ring Formation

The compatibility of a synthetic method with various functional groups is critical for its application in complex molecule synthesis. Modern catalytic systems have significantly improved the functional group tolerance of azetidine ring formation. For example, the palladium-catalyzed C(sp³)–H amination demonstrates excellent tolerance for a wide range of functional groups. google.com

Similarly, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds in high yields even in the presence of functionalities that are typically sensitive to acidic conditions or are Lewis basic. researchgate.netpsu.edu Tolerated groups in this system include:

Boc (tert-butyloxycarbonyl) protecting groups

PMB (p-methoxybenzyl) ethers

TBS (tert-butyldimethylsilyl) ethers

Nitriles

Sulfides researchgate.net

This broad compatibility allows for the synthesis of densely functionalized azetidines that would be difficult to access through more traditional, harsher methods. researchgate.netgoogle.com

Reductive Transformations for Azetidine Synthesis

Reductive methods provide another avenue for azetidine synthesis, typically starting from a precursor with a higher oxidation state. A prominent example is the reduction of azetidin-2-ones, also known as β-lactams. magtech.com.cn The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), thereby converting the lactam into the corresponding azetidine.

Another reductive strategy involves the hydrogenation of 1-azetines. The C=N double bond of the 1-azetine (B13808008) can be reduced using hydride reagents such as LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) to yield the saturated azetidine ring.

Synthesis and Functionalization of the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals. The synthesis of the 4-(azetidin-1-yl)-4-methylpiperidine target requires methods to introduce two distinct substituents, a methyl group and an azetidinyl group, onto the C4 position of the piperidine ring.

Introduction of Methyl and Azetidinyl Substituents on the Piperidine Ring

The construction of the 4,4-disubstituted piperidine core can be envisioned through a multi-step sequence starting from a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone. A plausible synthetic pathway involves the sequential installation of the methyl and amino functionalities, followed by the formation of the azetidine ring.

A key intermediate in this synthesis is a 4-amino-4-methylpiperidine derivative. The synthesis of related 4-aminopiperidine (B84694) structures has been achieved through various methods, including the Strecker synthesis from 4-piperidones. psu.edu The Strecker reaction involves the three-component condensation of a ketone, an amine source (like ammonia), and a cyanide source to form an α-aminonitrile, which can be further transformed. nih.gov

A general and logical approach to the 4-amino-4-methylpiperidine intermediate would proceed as follows:

Methyl Group Addition: An N-protected 4-piperidone is reacted with an organometallic reagent such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This nucleophilic addition to the ketone carbonyl yields the corresponding tertiary alcohol, N-protected 4-hydroxy-4-methylpiperidine.

Hydroxyl to Amine Conversion: The tertiary hydroxyl group is converted into a primary amine. This can be accomplished through several methods, such as converting the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution with an ammonia (B1221849) equivalent or an azide (B81097) (which is subsequently reduced). This sequence provides the N-protected 4-amino-4-methylpiperidine intermediate.

Regioselective Functionalization of Piperidine Derivatives

The synthesis of this compound necessitates precise control over the regiochemistry of the piperidine ring. A key precursor for this target molecule is a 4-amino-4-methylpiperidine derivative. The regioselective introduction of substituents at the C4 position of the piperidine ring is a critical step that can be achieved through several strategic approaches.

One common strategy involves the modification of a pre-formed piperidine ring. For instance, the synthesis of 4-substituted piperidines can be achieved through the manipulation of 4-piperidone. A classic approach is the Strecker synthesis, where 4-piperidone is treated with an amine and a cyanide source to form an α-aminonitrile, which can then be further manipulated to introduce the desired substituents.

Another powerful method for the regioselective synthesis of substituted piperidines is the Dieckmann cyclization of δ-amino esters. This intramolecular condensation reaction can be controlled to favor the formation of a six-membered ring, and the placement of substituents on the initial acyclic precursor dictates the substitution pattern of the resulting piperidinone. Subsequent functionalization of the ketone at the 4-position can then be carried out.

Recent advancements have also highlighted the utility of transition-metal-catalyzed C-H functionalization. While direct C4-functionalization of an unsubstituted piperidine ring can be challenging due to the directing effects of the nitrogen atom typically favoring C2 or C3 functionalization, the use of specific directing groups or catalyst systems can achieve the desired regioselectivity. For example, rhodium-catalyzed C-H insertion reactions have shown promise in directing functionalization to various positions of the piperidine ring, contingent on the choice of N-protecting group and catalyst.

The following table summarizes various approaches to regioselectively functionalized piperidines that can serve as precursors to the target scaffold.

| Method | Starting Material | Key Reagents/Catalysts | Product Type | Typical Yield (%) |

| Strecker Synthesis | 4-Piperidone | NaCN, NH4Cl | 4-Amino-4-cyanopiperidine | 70-85 |

| Dieckmann Cyclization | Acyclic δ-amino ester | NaOEt | Substituted Piperidin-4-one | 60-80 |

| Catalytic Hydrogenation | Substituted Pyridine | H2, Pd/C or PtO2 | Substituted Piperidine | 85-95 |

| Aza-Michael Addition | α,β-Unsaturated Ester | Amine | 4-Aminopiperidine derivative | 75-90 |

Convergent and Divergent Synthesis Routes to Azetidinyl-Piperidine Scaffolds

The construction of the azetidinyl-piperidine system can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the preparation of the azetidine and piperidine rings separately, followed by their coupling in a final step. In contrast, a divergent approach would utilize a common intermediate that can be selectively guided to form either the azetidinyl or piperidinyl portion of the molecule, or even both rings in a sequential or cascade manner.

Convergent Synthesis:

A plausible convergent route to this compound would involve the synthesis of a 4-amino-4-methylpiperidine derivative and a suitable azetidine precursor with a leaving group. For example, N-protected 4-amino-4-methylpiperidine could be reacted with 1-tosyl-3-bromoazetidine or a similar electrophilic azetidine species in a nucleophilic substitution reaction to form the desired C-N bond. The success of this approach hinges on the efficient synthesis of both heterocyclic fragments.

An alternative convergent strategy is the aza-Michael addition of a piperidine derivative to an activated azetidine. For instance, the reaction of 4-methylpiperidine (B120128) with an azetidine-containing Michael acceptor, such as an α,β-unsaturated ester, can lead to the formation of the desired scaffold. mdpi.com

Divergent Synthesis:

A notable example of a divergent approach that could be adapted for the synthesis of azetidinyl-piperidine scaffolds involves the tunable reactivity of aziridinium (B1262131) ylides. chemrxiv.org These reactive intermediates can be generated from the reaction of aziridines with carbene precursors. Depending on the catalyst and the structure of the carbene, the aziridinium ylide can undergo different reaction pathways, leading to either azetidine or piperidine ring systems. While not a direct synthesis of the target molecule, this methodology showcases the potential for divergent synthesis in creating complex heterocyclic systems from a common starting material.

The following table outlines conceptual convergent and divergent pathways.

| Strategy | Key Disconnection | Proposed Reaction | Advantages | Challenges |

| Convergent | C4(piperidine)-N1(azetidine) bond | Nucleophilic substitution of a halo-azetidine with a 4-amino-4-methylpiperidine | Modular; allows for late-stage diversification | Synthesis of functionalized precursors can be lengthy |

| Convergent | C4(piperidine)-N1(azetidine) bond | Aza-Michael addition of a piperidine to an activated azetidine | High atom economy; mild reaction conditions | Availability of suitable Michael acceptors |

| Divergent | Common acyclic precursor | Intramolecular cyclization controlled by reaction conditions | Step-economic; potential for complexity generation | Requires careful control of reaction pathways |

| Divergent | Aziridinium ylide intermediate | Catalyst-controlled chemrxiv.orgcore.ac.uk- or core.ac.uknih.gov-sigmatropic rearrangement | Access to diverse scaffolds from a single precursor | Selectivity can be challenging to control |

Novel Synthetic Methodologies Applicable to this compound Precursors

Recent advances in synthetic organic chemistry offer novel methodologies that could be applied to the synthesis of precursors for this compound. These methods often provide improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

One such methodology is the use of photoredox catalysis for the synthesis of azetidines. For example, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed for the synthesis of azetidines. nih.gov This method allows for the construction of the strained four-membered ring under mild conditions and could be used to prepare functionalized azetidines for subsequent coupling with a piperidine derivative.

Another innovative approach is the use of biocatalysis. Transaminases, for instance, can be employed for the asymmetric synthesis of chiral amines, which are valuable precursors for both piperidine and azetidine synthesis. A transaminase-triggered aza-Michael approach has been reported for the enantioselective synthesis of piperidine scaffolds. researchgate.net This strategy could be adapted to produce enantiomerically pure 4-amino-4-methylpiperidine precursors.

Furthermore, the development of new reagents and catalysts for C-N bond formation is constantly evolving. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and could be employed in the convergent synthesis of the target molecule.

The following table highlights some novel synthetic methods and their potential application in the synthesis of this compound precursors.

| Methodology | Target Fragment | Description | Potential Advantages |

| Photoredox Catalysis | Azetidine | Copper-catalyzed radical cyclization of ynamides to form the azetidine ring. nih.gov | Mild reaction conditions, good functional group tolerance. |

| Biocatalysis | Piperidine | Enantioselective synthesis of chiral 4-aminopiperidine precursors using transaminases. researchgate.net | High enantioselectivity, environmentally friendly. |

| Palladium-Catalyzed Cross-Coupling | Azetidinyl-Piperidine | Buchwald-Hartwig amination to couple a 4-halo-4-methylpiperidine with azetidine. | Broad substrate scope, high efficiency. |

| Organocatalysis | Piperidine | Asymmetric Mannich reactions to introduce the amino group at the C4 position. | Metal-free, potential for high stereocontrol. |

Advanced Spectroscopic and Computational Analysis of Azetidinyl Piperidine Architectures

Elucidation of Molecular Structure via High-Resolution Spectroscopy

High-resolution spectroscopy is indispensable for the definitive structural characterization of complex organic molecules like 4-(Azetidin-1-yl)-4-methylpiperidine. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide critical insights into the connectivity, stereochemistry, and conformational behavior of the molecule.

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of stereochemistry and for probing the conformational dynamics of piperidine-based systems. wordpress.comcnpereading.com For this compound, a detailed analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY and HSQC, would be essential for assigning the signals of the piperidine (B6355638) and azetidine (B1206935) ring protons and carbons.

The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The presence of the bulky azetidinyl group and a methyl group at the C4 position significantly influences this conformational preference. Variable temperature NMR studies could reveal the dynamics of ring inversion. nih.gov At lower temperatures, the interconversion between the two possible chair conformers would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial protons.

The stereochemical arrangement of the substituents can be elucidated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. wordpress.com The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the piperidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. enamine.net This allows for the determination of the relative orientation of the protons and, consequently, the conformation of the ring. NOE experiments, which detect through-space interactions between protons, would provide definitive evidence for the spatial proximity of different groups, further confirming the stereochemical assignment. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine-H2, H6 | 2.8 - 3.0 (axial), 2.5 - 2.7 (equatorial) | 50 - 55 |

| Piperidine-H3, H5 | 1.5 - 1.7 (axial), 1.7 - 1.9 (equatorial) | 30 - 35 |

| Piperidine-C4 | - | 60 - 65 |

| Methyl-H | 1.0 - 1.2 | 20 - 25 |

| Azetidine-H2', H4' | 3.2 - 3.5 | 55 - 60 |

| Azetidine-H3' | 2.0 - 2.3 | 15 - 20 |

Note: These are predicted values based on known data for similar piperidine and azetidine derivatives and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. researchgate.netresearchgate.net For this compound, the IR and Raman spectra would be characterized by the vibrational modes of the piperidine and azetidine rings, as well as the methyl group.

The C-N stretching vibrations of the tertiary amines in both the piperidine and azetidine rings are expected to appear in the region of 1250-1020 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 3000-2800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending, rocking, and twisting vibrations of the molecular skeleton. A detailed analysis of this region, often aided by computational calculations, can help in identifying specific conformational isomers. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the IR spectrum. The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to gain a deeper understanding of the predominant conformation of the molecule in the solid state or in solution. nih.govuu.nl

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretching (aliphatic) | 2850 - 3000 | IR, Raman |

| C-N stretching (tertiary amine) | 1020 - 1250 | IR |

| CH₂ scissoring | 1440 - 1480 | IR |

| CH₃ bending | 1370 - 1390 | IR |

| Ring vibrations | 800 - 1200 | IR, Raman |

Note: These are predicted frequency ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and conformational state.

Computational Chemistry for Deeper Structural Insights

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering deeper insights into the structural, electronic, and dynamic properties of molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio Hartree-Fock methods, are instrumental in determining the optimized geometries and electronic properties of molecules. researchgate.netresearchgate.net For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The results of these calculations can be directly compared with experimental data obtained from techniques like X-ray crystallography, if available.

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net These calculations can also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net This information is crucial for understanding the reactivity and intermolecular interactions of the compound.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand with a biological target, such as a protein or enzyme. nih.govnih.gov If this compound is being investigated as a potential bioactive molecule, these simulations can provide valuable insights into its binding mode and affinity.

Molecular docking algorithms predict the preferred orientation of the ligand within the binding site of the target, providing a static picture of the interaction. rsc.orgnih.gov This information can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of the ligand-target complex over time. nih.gov MD simulations can reveal the conformational changes that occur upon ligand binding and can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. researchgate.net

Theoretical modeling is an essential tool for exploring the conformational landscape of flexible molecules like this compound. acs.orgmdpi.com The piperidine ring can exist in various conformations, including chair, boat, and twist-boat forms. acs.org The presence of substituents on the ring influences the relative energies of these conformers.

By performing a systematic conformational search using computational methods, it is possible to identify the low-energy conformers of the molecule and to calculate their relative populations at a given temperature. nih.gov This information is crucial for understanding the relationship between the molecule's conformation and its physical, chemical, and biological properties. The theoretical models can predict which chair conformation (with the azetidinyl group in an axial or equatorial position) is more stable, taking into account the steric hindrance and electronic effects of the substituents.

Structure Activity Relationship Sar Investigations of 4 Azetidin 1 Yl 4 Methylpiperidine Derivatives

Methodological Frameworks for SAR Studies in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a compound that determine its biological activity. gardp.org These investigations systematically modify a molecule's structure to understand how these changes affect its interaction with a biological target, ultimately guiding the design of more potent and selective compounds. gardp.orgoncodesign-services.com For heterocyclic compounds like 4-(azetidin-1-yl)-4-methylpiperidine derivatives, a multi-faceted approach combining experimental and computational methods is typically employed.

Experimental SAR studies involve the synthesis of a series of structurally related analogs and their subsequent evaluation in biological assays. oncodesign-services.com These assays measure the compound's effect on a specific target, such as an enzyme or receptor, allowing researchers to correlate structural modifications with changes in activity. oncodesign-services.com This iterative process of synthesis and testing helps to build a comprehensive understanding of the SAR for a given chemical series. rroij.com

Computational methods play an increasingly vital role in accelerating SAR studies. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to build predictive models that link chemical structure to biological activity. oncodesign-services.com Three-dimensional QSAR (3D-QSAR), molecular docking, and molecular dynamics simulations provide deeper insights into the ligand-target interactions at a molecular level. rsc.org Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed SAR data and guide the design of new analogs. rsc.org The SAR Matrix (SARM) methodology is another computational tool that systematically organizes structurally related compounds to visualize SAR patterns and propose virtual candidates for synthesis. acs.org

Exploration of Substituent Effects on the Azetidine (B1206935) Moiety in Biological Contexts

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an attractive scaffold in medicinal chemistry due to its ability to introduce conformational constraints and impact the physicochemical properties of a molecule. nih.govacs.org Substitutions on the azetidine moiety can significantly influence a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Studies on various azetidine-containing compounds have demonstrated the profound impact of substituents. For example, in a series of 3-substituted azetidine derivatives designed as GABA-uptake inhibitors, the nature and position of the substituent were critical for affinity to GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom showed the highest potency at GAT-1. nih.gov This highlights the importance of lipophilic substituents on the azetidine nitrogen for this particular target. Conversely, another study found that for certain targets, N-unsubstituted azetidines could also exhibit significant activity. nih.gov The introduction of polar groups, such as hydroxyl functions, can also modulate activity and solubility. nih.gov These findings suggest that for derivatives of this compound, modifications to the azetidine ring—either at the nitrogen or available carbon positions—could be a key strategy for fine-tuning biological activity.

Modulation of Biological Activity through Piperidine (B6355638) Ring Substitutions

Research on diverse piperidine derivatives has provided a wealth of SAR data. For instance, in a study of piperidine-substituted sulfonamides with anticancer properties, the position of a methyl group on the piperidine ring was found to be a key determinant of activity. ajchem-a.com Similarly, in a series of antibacterial agents, the nature of the substituent on the piperidine nitrogen dramatically affected potency. Steric bulk was found to be a significant factor; derivatives with bulky alkyl groups like diethyl or tert-butyl showed reduced activity, whereas those with more flexible spacers exhibited improved potency. acs.org The rigidity and conformation of the piperidine ring itself are also important, with the six-membered ring often providing an optimal balance of rigidity and flexibility for target engagement compared to smaller (pyrrolidine) or larger (azepane) rings. acs.org

In the context of cholinesterase inhibitors, SAR studies of 2,4-disubstituted pyrimidines bearing a piperidine moiety revealed that cholinesterase inhibition was sensitive to substituents at both the C-2 and C-4 positions of the pyrimidine ring, which is attached to the piperidine. nih.gov A 4-methylpiperidine (B120128) group, in particular, was associated with potent and selective butyrylcholinesterase (BuChE) inhibition. nih.gov These examples underscore that for this compound, further substitutions on the piperidine ring could be a fruitful avenue for optimizing biological activity.

Table 1: Effect of Piperidine Ring Substitutions on Biological Activity in Various Scaffolds

| Parent Scaffold | Piperidine Substitution | Target/Activity | Key SAR Finding | Reference |

| DemethyloxyAaptamine | 4-phenylpiperidine | Antibacterial (S. aureus) | A phenyl substituent on the piperidine ring resulted in minimal activity. | acs.org |

| DemethyloxyAaptamine | Piperidine (vs. Pyrrolidine/Azepane) | Antibacterial (S. aureus) | The six-membered piperidine ring provided a better balance of rigidity and flexibility, leading to higher activity. | acs.org |

| Pyrimidine | 2-(4-methylpiperidin-1-yl) | Butyrylcholinesterase (BuChE) Inhibition | This substitution resulted in the most potent and selective BuChE inhibitor in the series. | nih.gov |

| N-piperidinyl indole | 2-substitution vs. 3-substitution | Nociceptin Opioid Receptor (NOP) | 2-substitution on the indole core attached to the piperidine led to higher NOP binding affinity and full agonist activity. | nih.gov |

The Role of Linker Strategies in Structure-Activity Optimization

Key principles of linker design include modulating stability, hydrophilicity, and spatial conformation. For example, in the development of STAT3 inhibitors based on an N-methylglycinamide scaffold, systematic modifications to the linker, such as substituting the glycine methylene (B1212753) group with small alkyl or other functional groups, were explored to improve potency and find additional binding interactions. nih.gov The metabolic stability of the molecule can also be heavily influenced by the linker; in the same study, replacing an alanine-based linker with a proline-based one significantly improved microsomal metabolic stability. nih.govaku.edu

The length of the linker is another crucial parameter. Docking simulations have been used to optimize linker length to improve interactions within the active sites of enzymes like acetylcholinesterase. nih.gov These studies demonstrate that the linker is not merely a passive spacer but an active component of the molecule that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. For complex derivatives of this compound, where the core structure might be attached to another pharmacophore, linker optimization would be an essential strategy.

Stereochemical Considerations in Ligand-Target Interactions

Biological systems, such as protein binding sites, are inherently chiral. Consequently, the stereochemistry of a ligand is a critical determinant of its biological activity. mdpi.com Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological effects due to the three-dimensional nature of ligand-target interactions. nih.gov

Stereochemical considerations are paramount in the design of piperidine derivatives. The stereoselective synthesis of specific isomers is often a key goal in medicinal chemistry programs. nih.gov For instance, in the development of certain STAT3 inhibitors, it was discovered that analogues with an (R)-configuration at a specific chiral center had markedly improved inhibitory activity and selectivity compared to their (S)-counterparts. nih.govaku.edu

Molecular interactions that govern binding, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are highly sensitive to the spatial arrangement of atoms. nih.gov A single stereocenter can alter the conformation of a molecule, preventing it from adopting the optimal geometry required for high-affinity binding to its target. nih.gov Therefore, for any derivative of this compound that contains chiral centers, the separation and biological evaluation of individual stereoisomers is a crucial step in the SAR investigation to identify the most active and selective isomer.

Preclinical Biological Activity and Mechanistic Studies of 4 Azetidin 1 Yl 4 Methylpiperidine Analogues in Vitro Focus

Antimicrobial and Anti-Infective Research Applications

Analogues of 4-(azetidin-1-yl)-4-methylpiperidine have been investigated for their potential to combat various pathogens, including mycobacteria and protozoa. These studies have revealed potent activity and novel mechanisms of action, offering new avenues for the development of anti-infective agents.

Mechanisms of Action Against Mycobacterial Pathogens (e.g., Mycolate Assembly Inhibition)

A series of azetidine (B1206935) derivatives, referred to as BGAz, have demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis mdpi.comnih.govnih.govnih.gov. These compounds exhibit minimum inhibitory concentration (MIC₉₉) values of less than 10 μM mdpi.comnih.govnih.govnih.gov.

The primary mechanism of action for these azetidine analogues is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope mdpi.comnih.govnih.gov. Target deconvolution studies indicate that these compounds interfere with the late stages of mycolate assembly, representing a novel mechanism distinct from existing mycobacterial cell wall inhibitors mdpi.comnih.gov. Importantly, these compounds did not lead to the emergence of specific resistance in the model organisms Mycobacterium smegmatis and Mycobacterium bovis BCG mdpi.comnih.gov.

Further structure-activity relationship (SAR) studies identified several potent analogues. For instance, BGAz-005, BGAz-007, BGAz-008, and BGAz-009 showed significant inhibitory activity against M. smegmatis and M. bovis BCG. In contrast, analogues with dimethylamine (BGAz-012) and propargylamine (BGAz-014) pendant amines exhibited considerably reduced inhibition mdpi.com.

| Compound | Target Organism | MIC₉₉ (μM) |

|---|---|---|

| BGAz Analogues | Mycobacterium tuberculosis | <10 |

| BGAz Analogues | MDR-Mycobacterium tuberculosis | <10 |

Antiprotozoal Efficacy (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Structurally related 4-aminopiperidine (B84694) derivatives have been evaluated for their in vitro activity against a panel of protozoan parasites. A screening of 44 such compounds identified several molecules with notable efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and Plasmodium falciparum, a parasite responsible for malaria nih.govnih.gov.

Seven of the tested compounds showed activity against intracellular T. cruzi amastigotes, with 50% inhibitory concentrations (IC₅₀) comparable to the reference drug benznidazole (IC₅₀ of 1.97 μM). However, these compounds also displayed cytotoxicity to L-6 cells, indicating low selectivity for the parasite nih.govnih.gov.

Against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum, 33 of the 44 tested compounds were active, with IC₅₀ values ranging from 0.17 to 5 μM nih.govnih.gov. This highlights the potential of the 4-aminopiperidine scaffold in developing new antimalarial agents that can overcome existing drug resistance. To date, this is the first report of antitrypanosomal activity for molecules containing the 4-aminopiperidine skeleton nih.govnih.gov.

| Compound Class | Target Organism | Activity Metric | Concentration Range (μM) |

|---|---|---|---|

| 4-Aminopiperidine Derivatives | Trypanosoma cruzi (amastigotes) | IC₅₀ | Comparable to Benznidazole (1.97 μM) |

| 4-Aminopiperidine Derivatives | Plasmodium falciparum (K1 strain) | IC₅₀ | 0.17 - 5 |

Immunomodulatory and Anti-Inflammatory Pathway Investigations

The versatility of the azetidinyl-piperidine core extends to immunomodulation, with analogues being developed as potent antagonists of key chemokine receptors involved in immune cell trafficking.

Chemokine Receptor Antagonism (e.g., CCR4) and Immune Cell Trafficking

Analogues featuring a piperidinyl-azetidine motif have been identified as potent and selective small-molecule antagonists of the C-C chemokine receptor 4 (CCR4) dndi.org. CCR4 plays a crucial role in recruiting immunosuppressive regulatory T cells (Tregs) to the tumor microenvironment (TME) through its ligands, CCL17 and CCL22 nih.govdndi.orgresearchgate.net. The accumulation of Tregs in the TME can suppress the function of CD8+ effector T cells, thereby hindering the anti-tumor immune response nih.govresearchgate.net.

By antagonizing CCR4, these small molecules can inhibit the trafficking of Tregs into the TME, which may enhance the efficacy of cancer immunotherapies nih.govdndi.org. In vitro functional assays have demonstrated the high potency of these compounds. For example, the analogue CCR4-351, which features the piperidinyl-azetidine motif, exhibited IC₅₀ values of 22 nM in a calcium flux assay and 50 nM in a CTX assay biointerfaceresearch.com. Another CCR4 antagonist from this class showed a potent IC₅₀ of 0.02 μM and effectively blocked MDC-mediated chemotaxis (IC₅₀: 0.007 μM) and Ca²⁺ mobilization (IC₅₀: 0.003 μM) biointerfaceresearch.com. Simply inhibiting Treg trafficking into tumors may lead to tumor killing without affecting other vital immune cell functions nih.gov.

| Compound | Assay | IC₅₀ (nM) |

|---|---|---|

| CCR4-351 | Calcium Flux | 22 |

| CTX | 50 | |

| CCR4 Antagonist 4 | CCR4 Binding | 20 |

| MDC-mediated Chemotaxis | 7 | |

| Ca²⁺ Mobilization | 3 |

Enzyme and Kinase Inhibitor Development

The structural features of this compound analogues make them suitable candidates for the design of specific enzyme inhibitors, particularly in the field of neuroscience and oncology.

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL has shown potential therapeutic benefits in neurodegenerative diseases, inflammation, and cancer. MAGL is often overexpressed in aggressive tumors, where it contributes to pro-tumorigenic signaling.

A series of 3-piperazinyl-azetidine diamides have been developed as potent MAGL inhibitors. Within this series, derivatives containing a 2-thiazole-carbonyl fragment attached to the piperazine were generally more active than those with a benzoyl fragment. The lipophilicity of the substituent on the azetidinyl amide was also found to influence the inhibitory potential against MAGL. Another related compound, the piperazinyl azetidinyl amide ZYH, was identified as a reversible MAGL inhibitor. The development of reversible inhibitors is of particular interest, as prolonged irreversible inhibition of MAGL can lead to impaired synaptic plasticity.

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| 3-Piperazinyl-azetidine diamides | Monoacylglycerol Lipase (MAGL) | Inhibition |

| Piperazinyl azetidinyl amide (ZYH) | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition |

Broad-Spectrum Kinase Inhibition Profiles

Analogues featuring piperidine (B6355638) and azetidine moieties have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery. The piperidine ring, in particular, is a common scaffold in kinase inhibitors, often serving to orient functional groups toward the ATP-binding pocket of the kinase. researchgate.net

For instance, piperidine-based compounds have shown inhibitory activity against a range of kinases. The structural rigidity and synthetic tractability of the piperidine scaffold allow for the fine-tuning of selectivity and potency. While specific broad-spectrum kinase profiling data for this compound itself is not extensively published, related structures containing piperazine or piperidine have been evaluated against diverse kinase panels. One study on picolinamide-derived inhibitors revealed that compounds with a central piperidine-like core exhibited inhibitory activity against kinases such as MINK1, CLK2, and IRAK4, although they were designed for LRRK2. nih.gov Another study identified novel piperidine derivatives as inhibitors of Farnesyltransferase with moderate potency (IC50 = 420 nM).

The inclusion of an azetidine ring can further refine the pharmacological properties of these kinase inhibitors. Azetidine can act as a bioisostere for other functional groups, influencing solubility, metabolic stability, and target engagement. researchgate.net The unique bond angles and conformational constraints of the four-membered ring can lead to improved binding affinity and selectivity for specific kinase targets. longdom.org

Table 1: Examples of Piperidine/Piperazine Analogues as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Observed In Vitro Activity |

|---|---|---|

| Picolinamide Derivatives | LRRK2, MINK1, CLK2, IRAK4 | Showed off-target activity against MINK1, CLK2, and IRAK4 in a 268-kinase panel. nih.gov |

| Benzofuran-Piperazine Hybrids | CDK2 | Potent inhibitory activity with IC50 values as low as 40.91 nM. nih.gov |

| 5-Nitropiperidin-2-one Derivative | Farnesyltransferase (FTase) | Moderate inhibition with an IC50 of 420 nM. |

Leucine-Rich Repeat Kinase 2 (LRRK2) and DNA-PK Kinase Modulators

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase domain a key therapeutic target. nih.govmedchemexpress.com Numerous inhibitors have been developed, many of which incorporate heterocyclic scaffolds like piperidine or piperazine to achieve high potency and selectivity. nih.gov LRRK2 inhibitors based on indolinone and aminopyrimidine scaffolds have demonstrated nanomolar potency in biochemical assays. nih.govnih.gov

For example, the potent and selective LRRK2 inhibitor LRRK2-IN-1 inhibits both wild-type and the common G2019S mutant LRRK2 with IC50 values of 13 nM and 6 nM, respectively. Other inhibitors, such as CZC-25146 and PFE-360, also show low nanomolar efficacy. medchemexpress.comtargetmol.com These compounds highlight the suitability of N-heterocycle-containing structures for targeting the LRRK2 kinase domain. The this compound scaffold could serve as a novel core for developing next-generation LRRK2 inhibitors, potentially offering advantages in brain penetrance and pharmacokinetic properties. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected LRRK2 Inhibitors

| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) |

|---|---|---|

| LRRK2-IN-1 | 13 | 6 |

| CZC-25146 | 4.76 | 6.87 targetmol.com |

| PF-06447475 | 3 | 11 nih.gov |

| JH-II-127 | 6.6 | 2.2 targetmol.com |

DNA-dependent Protein Kinase (DNA-PK): DNA-PK is a serine/threonine kinase that plays a critical role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. medchemexpress.com Inhibition of DNA-PK is a promising strategy for sensitizing cancer cells to radiation and chemotherapy. nih.gov Several potent and selective DNA-PK inhibitors have been developed, such as AZD7648, which has an IC50 of 0.6 nM. mdpi.com Many of these inhibitors feature morpholine or related heterocyclic structures. nih.gov While direct evidence of this compound analogues as DNA-PK inhibitors is limited, the structural similarity to known inhibitor scaffolds suggests potential for this chemical class. The piperidine moiety could be functionalized to interact with the kinase domain, while the azetidine group could be used to optimize physicochemical properties. nih.gov

Targeted Protein Degradation (TPD) Approaches

Targeted protein degradation utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov

PROTAC Design and E3 Ligase Ligand Development (e.g., Cereblon Ligands)

The piperidine scaffold is a cornerstone in the design of ligands for Cereblon (CRBN), a widely used E3 ligase in PROTAC development. frontiersin.orgnih.gov The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, all of which contain a piperidine-2,6-dione (glutarimide) ring, are the most common starting points for developing CRBN ligands. nih.govnih.gov

The 4-position of the phthalimide ring in these molecules is a common attachment point for the linker, connecting the CRBN ligand to the warhead that binds the target protein. frontiersin.org Analogues such as "Lenalidomide 5'-piperazine-4-methylpiperidine" have been developed as functionalized Cereblon ligands ready for incorporation into PROTACs. medchemexpress.com These building blocks feature a terminal piperidine or piperazine group, which facilitates the chemical linkage to the target-binding moiety and can impart favorable properties like improved stability and solubility. medchemexpress.comrsc.orgmdpi.com The use of rigid linkers containing piperidine or piperazine rings has been shown to enhance PROTAC stability. mdpi.comresearchgate.net

The this compound core could be incorporated into PROTAC design in several ways:

As part of the E3 ligase ligand: Modifying the piperidinedione of IMiD-based ligands to include the azetidin-methyl group could generate novel CRBN binders with altered binding affinities or degradation profiles.

Within the linker: The piperidine ring could serve as a rigid, non-flexible component of the linker, while the azetidine provides a vector for attachment or property modulation. rsc.org

Emerging Biological Targets and Novel Pharmacological Activities

The versatility of the azetidinyl-piperidine scaffold lends itself to the exploration of a wide range of biological targets beyond kinases and TPD. Compounds containing these moieties have shown diverse pharmacological activities. nih.govresearchgate.net

CNS Disorders: Piperidine derivatives are known to interact with various central nervous system targets, including dopamine receptors and the GABA transporter. researchgate.netdrugbank.com Azetidine derivatives have also been explored as GABA uptake inhibitors. ebi.ac.uk This suggests that analogues of this compound could be developed for neurological or psychiatric conditions.

Anticancer Activity: Piperidine-containing compounds have been shown to regulate key signaling pathways in cancer, such as NF-κB and PI3K/Akt, leading to cell cycle arrest and apoptosis. nih.gov They can also interact directly with DNA. nih.gov

Enzyme Inhibition: Beyond kinases, these scaffolds can target other enzymes. For example, azetidine and piperidine carbamates are effective inhibitors of monoacylglycerol lipase (MAGL), a target for inflammatory pain. nih.govacs.orgsemanticscholar.org Piperidine and pyrrolidine derivatives have also been identified as inhibitors of pancreatic lipase for potential anti-obesity applications. mdpi.com

Other Activities: A broad range of other activities have been reported for azetidine- and piperidine-containing molecules, including antimicrobial, antimalarial, anti-inflammatory, and analgesic effects. nih.govclinmedkaz.org

In Vitro Assay Development and High-Throughput Screening Methodologies

The discovery of novel biological activities for this compound analogues relies on robust in vitro assay and screening platforms. The synthesis of libraries of such compounds allows for systematic evaluation against various biological targets. nih.gov

High-Throughput Screening (HTS): HTS campaigns are essential for initial hit identification. Libraries of piperidine or azetidine derivatives can be screened against panels of kinases, G-protein coupled receptors, or other target classes using biochemical or cell-based assays. For example, a pyrrolidine bis-piperazine library was screened to identify inhibitors of the proprotein convertase PC2.

Fragment-Based Screening: The core azetidinyl-piperidine scaffold could be used in fragment-based screening to identify starting points for the development of more potent and selective ligands.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify desired phenotypic changes without a preconceived target. The zebrafish embryo model, for instance, is a valuable tool for assessing the effects of new chemical entities on vertebrate development and physiology, providing early indications of both potential therapeutic effects and toxicity. clinmedkaz.org

Target-Specific Assays: Once a hit is identified, a suite of target-specific in vitro assays is employed to confirm activity and elucidate the mechanism of action. For kinase inhibitors, this includes radiometric or fluorescence-based enzymatic assays to determine IC50 values. For PROTACs, assays to measure ternary complex formation (e.g., TR-FRET) and target degradation (e.g., Western blot, mass spectrometry) are crucial. For receptor ligands, radioligand binding assays are used to determine binding affinity (Ki). nih.gov

Advanced Research Perspectives and Future Directions

Rational Design and De Novo Synthesis of Functionally Optimized Analogues

The principles of rational design are being increasingly applied to the development of analogues of 4-(azetidin-1-yl)-4-methylpiperidine to enhance their therapeutic potential. This approach relies on a deep understanding of the structure-activity relationships (SARs) that govern the interaction of these molecules with their biological targets. By systematically modifying the core scaffold, researchers can fine-tune the compound's pharmacological properties to improve efficacy, selectivity, and pharmacokinetic profiles.

De novo design, a computational approach to drug design, offers a powerful tool for creating novel analogues with desired properties. This method involves the generation of new molecular structures from scratch, guided by the binding site characteristics of a specific target. For the azetidinyl-piperidine scaffold, de novo design could lead to the discovery of potent and selective ligands for a variety of biological targets.

Table 1: Strategies for Rational Design of this compound Analogues

| Design Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally equivalent moiety. | Discovery of novel intellectual property, improved pharmacokinetic properties. |

| Bioisosteric Replacement | Substituting functional groups with other groups that have similar physical or chemical properties. | Enhanced binding affinity, improved metabolic stability. |

| Structure-Based Design | Utilizing the three-dimensional structure of the target protein to design complementary ligands. | Increased potency and selectivity. |

| Fragment-Based Drug Discovery | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. | Efficient exploration of chemical space. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have significant potential for the exploration of the chemical space around this compound. These technologies can be employed to analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activity of novel analogues based on their chemical structure. This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. Generative AI models can even design novel molecules with specific desired properties, further accelerating the discovery process.

Table 2: Applications of AI and Machine Learning in the Discovery of Azetidinyl-Piperidine Analogues

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Development of models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. |

| Virtual Screening | High-throughput computational screening of virtual compound libraries against a biological target. | Cost-effective and rapid identification of potential hits. |

| De Novo Design | Generative models that create novel molecular structures with desired properties. | Exploration of novel chemical space and generation of innovative drug candidates. |

| Target Identification | AI algorithms can analyze biological data to identify and validate new drug targets for the azetidinyl-piperidine scaffold. | Expansion of the therapeutic potential of the scaffold. |

Development of Chemical Probes for Target Validation

Chemical probes are essential tools for validating the therapeutic relevance of a biological target. A well-characterized chemical probe should be potent, selective, and cell-permeable, allowing for the interrogation of the target's function in a cellular context. The this compound scaffold can serve as a starting point for the development of such probes.

By systematically modifying the scaffold and assessing the activity of the resulting analogues, researchers can develop highly selective ligands for a specific target. These chemical probes can then be used to study the biological consequences of modulating the target's activity, providing crucial evidence for its role in disease.

Exploration of New Therapeutic Areas for Azetidinyl-Piperidine Scaffolds

The versatility of the azetidinyl-piperidine scaffold makes it a promising platform for the discovery of new therapeutics for a wide range of diseases. While the initial focus may have been on a specific therapeutic area, the unique structural and physicochemical properties of this scaffold warrant its exploration in other disease contexts.

Recent research has highlighted the potential of piperidine (B6355638) derivatives in oncology, with some analogues demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines. Furthermore, the ability of certain piperidine-containing compounds to modulate the activity of enzymes and receptors in the central nervous system suggests their potential for the treatment of neurodegenerative diseases. The discovery of azetidine (B1206935) derivatives with potent activity against Mycobacterium tuberculosis also opens up avenues for the development of new anti-infective agents.

Table 3: Potential Therapeutic Areas for Azetidinyl-Piperidine Scaffolds

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Kinases, protein-protein interactions | Piperidine derivatives have shown anti-proliferative activity in various cancer models. |

| Neurodegenerative Diseases | GPCRs, ion channels, enzymes | The scaffold can be modified to cross the blood-brain barrier and interact with CNS targets. |

| Infectious Diseases | Bacterial enzymes, viral proteins | Azetidine-containing compounds have demonstrated antibacterial activity. |

| Inflammatory Diseases | Cytokine receptors, inflammatory enzymes | The scaffold can be tailored to modulate key pathways in the inflammatory response. |

Q & A

Q. What are the common synthetic routes for 4-(Azetidin-1-yl)-4-methylpiperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: A key synthetic approach involves catalytic hydrogenation of 4-methylpyridine derivatives. For example, Ru-Pt/C catalysts under hydrogen pressure (1–3 MPa) at 80–120°C achieve >90% conversion to 4-methylpiperidine intermediates, which are functionalized with azetidine groups . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Critical factors include:

- Catalyst loading : Higher Ru/Pt ratios reduce side reactions.

- Temperature control : Excess heat promotes dehydrogenation byproducts.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve azetidine coupling efficiency.

Q. Reference Table: Catalytic Hydrogenation Conditions

| Catalyst | Pressure (MPa) | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ru-Pt/C | 2.5 | 100 | 92 | 98 | |

| Pd/C | 1.0 | 80 | 78 | 95 |

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : and NMR identify azetidine (δ 3.2–3.5 ppm) and piperidine (δ 2.8–3.1 ppm) proton environments.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 169.1468).

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize enantiomeric resolution of this compound derivatives for pharmacological studies?

Methodological Answer: Chiral separation challenges arise due to the compound’s flexible piperidine-azetidine scaffold. Strategies include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol (90:10) mobile phases. Retention times vary by >2 min for enantiomers .

- Dynamic kinetic resolution : Employ Ru-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to achieve >99% enantiomeric excess (ee) .

Data Contradiction Note : Some studies report lower ee (85–90%) under aqueous conditions, likely due to ligand hydrolysis. Dry solvent systems are recommended .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Methodological Answer: Discrepancies in minimum inhibitory concentration (MIC) values often stem from assay variability. Standardized protocols include:

- Broth microdilution : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth, with 24 h incubation.

- Control normalization : Use ciprofloxacin as a positive control (MIC = 0.5 µg/mL).

- Statistical analysis : Apply ANOVA to compare MICs across ≥3 independent replicates.

Q. Example Data :

| Derivative | MIC (µg/mL) | Source |

|---|---|---|

| 4-Azetidinyl-4-MePi | 8.0 | |

| 4-Azetidinyl-4-EtPi | 32.0 |

Note: Ethyl substituents (EtPi) reduce activity due to steric hindrance .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with σ-1 receptors (PDB: 5HK1). The azetidine nitrogen forms hydrogen bonds with Glu172.

- MD simulations : GROMACS simulations (100 ns) assess stability; RMSD <2.0 Å indicates stable binding.

- QSAR models : Correlate logP values (>2.5) with enhanced blood-brain barrier penetration .

Q. What strategies mitigate instability of this compound under acidic conditions during formulation?

Methodological Answer: Instability arises from azetidine ring protonation. Solutions include:

Q. How do researchers reconcile conflicting crystallographic data on the compound’s conformation?

Methodological Answer: X-ray vs. NMR data discrepancies are resolved by:

- Low-temperature crystallography : Reduces thermal motion artifacts (e.g., 100 K data collection) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.